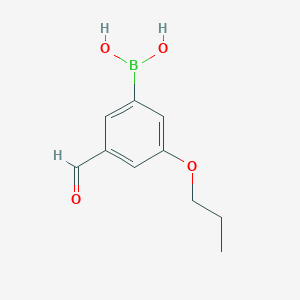

(3-Formyl-5-propoxyphenyl)boronic acid

Descripción

Evolution of Organoboron Chemistry and Arylboronic Acids in Organic Synthesis

The field of organoboron chemistry has undergone a remarkable evolution since its inception. Initially synthesized in 1860, boronic acids were for a long time considered mere chemical curiosities. nih.gov A pivotal moment in their history was the development of the Suzuki-Miyaura cross-coupling reaction, a palladium-catalyzed process that forges a new carbon-carbon bond between an organoboron compound and an organic halide or triflate. nih.govresearchgate.net This reaction, recognized with the 2010 Nobel Prize in Chemistry, revolutionized the synthesis of biaryl compounds, which are common structural motifs in pharmaceuticals, agrochemicals, and advanced materials. researchgate.netresearchgate.net

The success of the Suzuki-Miyaura coupling spurred intense research into the synthesis and application of a vast array of structurally diverse arylboronic acids. dntb.gov.uaresearchgate.net Methodologies for their preparation have expanded from traditional approaches, such as the reaction of organometallic reagents with borate (B1201080) esters, to more functional-group-tolerant techniques like the palladium-catalyzed borylation of aryl halides and the iridium-catalyzed C-H borylation of arenes. nih.govorganic-chemistry.orgorganic-chemistry.org These advancements have made a wide variety of substituted arylboronic acids readily accessible to synthetic chemists.

Significance of Boronic Acid Motifs in Molecular Design

The significance of the boronic acid functional group extends far beyond its role as a coupling partner in organic synthesis. mackenzie.brnih.gov The boron atom in a boronic acid possesses a vacant p-orbital, making it a mild Lewis acid capable of forming reversible covalent bonds with diols, a feature prevalent in saccharides. nih.govresearchgate.net This unique property has been exploited in the design of chemical sensors for carbohydrates, particularly for monitoring glucose levels in diabetic patients. researchgate.net

Furthermore, the ability of boronic acids to interact with amino acid side chains in proteins has led to their incorporation into enzyme inhibitors. nih.gov The peptide boronic acid drug Bortezomib (Velcade), a proteasome inhibitor used in cancer therapy, exemplifies the successful application of this strategy in medicinal chemistry. mdpi.com The boronic acid moiety can also be considered a bioisostere for carboxylic acids in drug design. nih.gov In materials science, arylboronic acids are utilized as building blocks for supramolecular architectures and covalent organic frameworks (COFs). researchgate.netmackenzie.br

Contextualization of (3-Formyl-5-propoxyphenyl)boronic acid within Substituted Arylboronic Acid Research

This compound belongs to the class of substituted arylboronic acids, which are valued for the additional chemical functionality they bring to a molecule. The presence of a formyl (aldehyde) group provides a reactive handle for a variety of subsequent chemical transformations, such as reductive amination, oxidation to a carboxylic acid, or participation in various condensation and coupling reactions. Formyl-substituted phenylboronic acids are recognized for their synthetic utility due to this reactive aldehyde group. mdpi.com

The propoxy group, on the other hand, modifies the electronic properties and lipophilicity of the molecule. The specific 1,3,5-substitution pattern on the phenyl ring influences the orientation of these functional groups and can impact the molecule's reactivity and interaction with other molecules. Research into such multifunctional boronic acids is driven by the desire to create complex molecular architectures and to fine-tune the properties of resulting compounds for specific applications in fields ranging from medicinal chemistry to materials science.

Chemical Profile and Synthesis of this compound

The fundamental chemical characteristics and synthetic accessibility of a compound are crucial for its application in research.

Chemical Properties and Structural Information

This compound is a solid at room temperature. Its chemical structure consists of a benzene (B151609) ring substituted with a boronic acid group [-B(OH)₂], a formyl group (-CHO), and a propoxy group (-OCH₂CH₂CH₃).

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₃BO₄ uni.lu |

| Molecular Weight | 208.02 g/mol cymitquimica.com |

| CAS Number | 871125-80-3 chemicalbook.com |

| Appearance | Solid |

| Purity | Min. 95% cymitquimica.com |

This table is interactive and can be sorted by clicking on the column headers.

Synthetic Methodologies

While specific, detailed peer-reviewed synthetic procedures for this compound are not extensively documented in readily available literature, its synthesis can be inferred from established methods for preparing analogous substituted arylboronic acids. A common and effective strategy involves a multi-step sequence starting from a readily available substituted aromatic compound.

A plausible synthetic route would likely begin with an appropriate di-substituted benzene derivative, which is then subjected to formylation and propoxylation reactions, followed by a borylation step. The borylation of an aryl halide (bromide or iodide) is a standard method. This can be achieved through two primary pathways:

Halogen-Metal Exchange followed by Borylation : This involves reacting the corresponding aryl halide with a strong base like n-butyllithium or forming a Grignard reagent, followed by quenching the resulting organometallic intermediate with a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) and subsequent acidic workup. nih.govchemicalbook.com

Palladium-Catalyzed Borylation : This modern approach, often referred to as the Miyaura borylation, involves the reaction of an aryl halide with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst and a suitable base. nih.gov

The choice of method would depend on the functional group tolerance of the starting materials and intermediates. The formyl group, in particular, requires careful consideration as it can be sensitive to the highly nucleophilic/basic conditions of organometallic routes.

Applications in Chemical Synthesis

The utility of this compound lies in its bifunctional nature, allowing it to serve as a versatile building block in the construction of more complex molecules.

Role in Suzuki-Miyaura Cross-Coupling Reactions

The primary and most well-established application of arylboronic acids is their participation in Suzuki-Miyaura cross-coupling reactions. researchgate.net In this context, this compound can be coupled with a variety of aryl or vinyl halides and triflates to form biaryl or aryl-alkene structures.

Table 2: Potential Suzuki-Miyaura Coupling Partners for this compound

| Coupling Partner Class | Example | Resulting Structure |

|---|---|---|

| Aryl Bromides | 4-Bromoanisole | Methoxy-substituted biaryl |

| Aryl Iodides | 2-Iodopyridine | Pyridyl-phenyl compound |

| Heteroaryl Chlorides | 2-Chloropyrimidine | Pyrimidinyl-phenyl compound |

This table is interactive and allows for filtering based on the coupling partner class.

The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), along with a base (e.g., Na₂CO₃, K₂CO₃, or K₃PO₄) in a suitable solvent system. nih.govresearchgate.net The presence of the formyl and propoxy groups on the boronic acid is carried through to the final product, providing further sites for chemical modification.

Utilization of the Formyl Group in Further Transformations

Subsequent to its use in a Suzuki-Miyaura coupling or as a standalone starting material, the formyl group of this compound offers a gateway to a wide range of chemical transformations. This allows for the introduction of new functional groups and the extension of the molecular framework.

Key reactions involving the formyl group include:

Oxidation : The aldehyde can be oxidized to a carboxylic acid using standard oxidizing agents like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃/H₂SO₄).

Reduction : The formyl group can be reduced to a primary alcohol (a hydroxymethyl group) using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Reductive Amination : Reaction with a primary or secondary amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃) forms a new carbon-nitrogen bond, yielding a secondary or tertiary amine, respectively.

Wittig Reaction : Reaction with a phosphonium (B103445) ylide allows for the conversion of the aldehyde into an alkene, providing a powerful method for carbon-carbon double bond formation.

Condensation Reactions : The aldehyde can participate in various condensation reactions, such as the Knoevenagel or aldol (B89426) condensations, to form more complex carbon skeletons.

The combination of the Suzuki-Miyaura coupling capability with the rich chemistry of the formyl group makes this compound a valuable intermediate for constructing molecules with targeted structures and properties for various areas of chemical research.

Structure

2D Structure

Propiedades

IUPAC Name |

(3-formyl-5-propoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BO4/c1-2-3-15-10-5-8(7-12)4-9(6-10)11(13)14/h4-7,13-14H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPQVVDQADAGQCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)OCCC)C=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90584728 | |

| Record name | (3-Formyl-5-propoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871125-80-3 | |

| Record name | B-(3-Formyl-5-propoxyphenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=871125-80-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Formyl-5-propoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Formyl-5-propoxyphenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Formyl 5 Propoxyphenyl Boronic Acid and Analogues

Strategic Approaches to Boronic Acid Synthesis

The preparation of arylboronic acids is a cornerstone of modern organic synthesis, primarily due to their role as key coupling partners in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. nih.govorganic-chemistry.org Several general methodologies have been developed, each with its own set of advantages and limitations.

One of the most traditional and widely practiced methods for the synthesis of arylboronic acids involves the metal-halogen exchange reaction. wikipedia.org This approach typically begins with an aryl halide, such as 3-bromo-5-propoxybenzaldehyde (B6325077) (after protection of the formyl group), which is treated with a strong organometallic base, most commonly an alkyllithium reagent like n-butyllithium or tert-butyllithium, at low temperatures to prevent side reactions. wikipedia.org This exchange generates a highly reactive aryllithium species.

This intermediate is then quenched with a trialkyl borate (B1201080), such as trimethyl borate or triisopropyl borate, to form a boronate ester. The subsequent hydrolysis of this ester under acidic conditions yields the desired arylboronic acid. nih.gov A significant consideration for substrates bearing an aldehyde, such as in the synthesis of (3-Formyl-5-propoxyphenyl)boronic acid, is the high reactivity of the formyl group towards the aryllithium intermediate. Therefore, protection of the aldehyde, for instance as an acetal (B89532), is a mandatory preliminary step to prevent unwanted nucleophilic attack. nih.gov

Table 1: General Conditions for Metal-Halogen Exchange Route

| Step | Reagents and Conditions | Purpose |

|---|---|---|

| Protection | Ethylene glycol, p-toluenesulfonic acid (cat.), Toluene, Dean-Stark | Formation of a cyclic acetal to protect the formyl group. |

| Metal-Halogen Exchange | n-BuLi or i-PrMgCl·LiCl, THF, -78 °C | Generation of the aryllithium or Grignard reagent from the corresponding aryl bromide. |

| Borylation | B(OiPr)₃ or B(OMe)₃, -78 °C to rt | Quenching of the organometallic species with a borate ester. |

| Deprotection/Hydrolysis | Aqueous acid (e.g., HCl) | Removal of the acetal protecting group and hydrolysis of the boronate ester to the boronic acid. |

Palladium-catalyzed cross-coupling reactions, particularly the Miyaura borylation, have become a preferred method for the synthesis of arylboronic esters due to their mild reaction conditions and broad functional group tolerance. nih.govorganic-chemistry.orgwikipedia.orgalfa-chemistry.com This methodology is especially pertinent for the synthesis of functionalized molecules like this compound, as it can often be performed without the need for protecting the formyl group. nih.gov

The reaction typically involves the coupling of an aryl halide or triflate (e.g., 3-bromo-5-propoxybenzaldehyde) with a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst and a base. nih.govorganic-chemistry.org The choice of ligand for the palladium catalyst is crucial and can influence the reaction's efficiency and chemoselectivity. nih.gov

Table 2: Typical Catalytic Systems for Miyaura Borylation

| Catalyst | Ligand | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|

| Pd(OAc)₂ | SPhos | KOAc | Dioxane | 80-100 |

| PdCl₂(dppf) | dppf | KOAc | Dioxane | 80 |

| Pd(dba)₂ | P(t-Bu)₃ | K₃PO₄ | Toluene | 100 |

Data compiled from representative literature procedures. organic-chemistry.orgupenn.edu

The resulting arylboronate ester can then be hydrolyzed to the corresponding boronic acid if required, or used directly in subsequent reactions. chem-station.com

While not a primary synthesis method for the carbon-boron bond, transesterification is a critical step in converting stable boronate esters, such as pinacol (B44631) esters obtained from Miyaura borylation, into the more reactive boronic acids. researchgate.net This process is an equilibrium reaction and can be driven to completion by using a large excess of a diol that forms a less stable boronate ester or by removing the byproducts. researchgate.net

A common method involves the reaction of the arylboronate ester with a simple diol in a biphasic solvent system with an acidic catalyst. More recently, methods utilizing reagents like polystyrene-boronic acid or methylboronic acid under mild conditions have been developed to facilitate this transformation. researchgate.net The choice of transesterification conditions must be compatible with the formyl group present in the target molecule.

Rhodium catalysts have also been employed in the synthesis and transformation of arylboronic acids. While less common for the primary synthesis of arylboronic acids from aryl halides, rhodium catalysis is prominent in the addition of arylboronic acids to various unsaturated systems, such as aldehydes, ketones, and alkenes. organic-chemistry.orgacs.orgacs.orglookchem.comdntb.gov.ua For instance, rhodium-catalyzed arylation of diazo compounds with arylboronic acids provides a route to α-aryl carbonyl compounds. organic-chemistry.org Furthermore, rhodium complexes can catalyze the carboxylation of arylboronic esters with carbon dioxide, offering a pathway to benzoic acid derivatives. acs.org These methods highlight the versatility of the boronic acid functional group in further synthetic elaborations.

A more recent and innovative approach to arylboronic esters involves the photocatalytic decarboxylation of aromatic carboxylic acids followed by borylation. nih.gov This method is advantageous as it utilizes readily available carboxylic acids as starting materials. The reaction is typically initiated by a photocatalyst that, upon excitation with visible light, facilitates the single-electron transfer from the carboxylate, leading to decarboxylation and the formation of an aryl radical. This radical is then trapped by a diboron reagent to yield the arylboronate ester. nih.gov The synthesis of this compound via this route would start from 3-formyl-5-propoxybenzoic acid. The mild conditions of photocatalysis are generally compatible with sensitive functional groups like aldehydes.

Specific Considerations for Formyl-Substituted Arylboronic Acids

The synthesis of arylboronic acids bearing a formyl group, such as this compound, presents unique challenges that require careful consideration of the reaction conditions and synthetic strategy.

The primary challenge is the reactivity of the formyl group, which is susceptible to nucleophilic attack under the conditions of metal-halogen exchange and can be a site for side reactions in some catalytic processes. nih.gov As mentioned, protection of the aldehyde as an acetal or another suitable protecting group is often necessary, especially when using highly reactive organometallic intermediates. google.com

Another important consideration is chemoselectivity, particularly in palladium-catalyzed borylation reactions where the starting material may possess multiple reactive sites. chemrxiv.orgrsc.orgpolyu.edu.hk The choice of catalyst, ligand, and reaction conditions can be fine-tuned to favor the desired C-B bond formation over other potential cross-coupling pathways. nih.gov

Furthermore, ortho-formylphenylboronic acids are known to exist in equilibrium with their cyclic hemiacetal form, known as benzoxaboroles. nih.govsciengine.comresearchgate.netresearchgate.netrsc.org This intramolecular interaction can influence the reactivity of both the formyl and the boronic acid groups. While the target molecule in this article is a meta-substituted analogue and thus less prone to such cyclization, the potential for intermolecular interactions should be considered during synthesis and purification.

The purification of formyl-substituted arylboronic acids can also be challenging due to their polarity and potential for forming boroxines (anhydrides). researchgate.netreddit.comgoogle.com Chromatographic methods may require careful selection of the stationary and mobile phases to avoid degradation, and crystallization is often a preferred method for obtaining the pure product. google.comresearchgate.net

Incorporation of Aldehyde Functionality in Boronic Acid Precursors

The introduction of an aldehyde (formyl) group onto an arylboronic acid framework can be achieved through several synthetic routes. One common strategy involves the formylation of a pre-existing arylboronic acid or its derivative. For instance, Rieche formylation of methoxyphenyl boronic acids has been shown to yield formylated arylboronic acids, although in some cases, ipso-substitution (replacement of the boronic acid group) can occur as a competing reaction. researchgate.net

Alternatively, a more prevalent approach is to begin with an aryl halide already bearing the formyl group and subsequently introduce the boronic acid moiety. This is often accomplished via a metal-halogen exchange followed by quenching with a trialkyl borate. For example, a substituted bromobenzonitrile can be reacted with an organolithium reagent and then a trialkyl borate to form the corresponding boronic acid precursor. google.com However, this method is often incompatible with a free aldehyde group, necessitating the use of a protecting group. A general sequence involves:

Protection of the aldehyde in a starting material like 3-bromo-5-hydroxybenzaldehyde.

Introduction of the propoxy group via Williamson ether synthesis.

Formation of an organometallic intermediate (organolithium or Grignard reagent) from the aryl bromide.

Reaction of the organometallic intermediate with a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) at low temperatures. nih.gov

Hydrolysis of the resulting boronate ester and deprotection of the aldehyde to yield the final product.

Specific Considerations for Propoxyphenyl-Substituted Arylboronic Acids

The presence of a propoxy group on the aromatic ring introduces further synthetic considerations, primarily related to its synthesis and regioselective placement.

Synthesis of Alkoxy-Substituted Arylboronic Acids

The synthesis of arylboronic acids bearing alkoxy groups is well-established. These compounds are valuable intermediates in cross-coupling reactions. rsc.org General methods for their preparation often mirror those for other arylboronic acids, including:

Reaction of Organometallic Reagents with Borates: This classic method involves forming a Grignard or organolithium reagent from an alkoxy-substituted aryl halide and trapping it with a trialkyl borate like trimethyl borate or triisopropyl borate. google.comnih.gov

Palladium-Catalyzed Borylation: The Miyaura borylation reaction, which uses a palladium catalyst to couple an aryl halide with a diboron reagent like bis(pinacolato)diboron (B₂pin₂), is a powerful modern alternative. orgsyn.org This method often shows excellent functional group tolerance.

Ipso-hydroxylation: While not a direct synthesis of alkoxy derivatives, the conversion of arylboronic acids to phenols using reagents like hydrogen peroxide provides a route to the precursor needed for etherification. nih.gov This reaction can be performed under metal-free conditions. nih.gov

Regioselective Introduction of the Propoxy Group

Achieving the correct 1,3,5-substitution pattern of this compound requires precise regiocontrol. A logical synthetic starting point would be a precursor like 3,5-dihydroxybenzaldehyde (B42069) or 3-bromo-5-hydroxybenzaldehyde. The propoxy group is typically introduced via a Williamson ether synthesis, which involves the O-alkylation of a phenol (B47542) with an alkyl halide (e.g., 1-bromopropane (B46711) or propyl iodide) in the presence of a base like potassium carbonate or sodium hydride.

When starting with a dihydroxy compound, selective mono-alkylation can be challenging and may lead to a mixture of mono- and di-alkylated products. Strategic planning is key. For example, one might start with 3-bromo-5-hydroxybenzaldehyde, protect the aldehyde, perform the O-propylation, and then proceed with the borylation step. This sequence ensures the propoxy group is introduced at the correct position relative to the bromine atom, which then directs the placement of the boronic acid group. The principles of regioselectivity are critical, as seen in syntheses of other complex substituted aromatic compounds where steric and electronic factors guide the outcome of cyclization or substitution reactions. nsf.gov

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of complex molecules like this compound is crucial for developing sustainable and environmentally responsible chemical processes. inovatus.es The core tenets of green chemistry aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. nih.gov

The synthesis of boronic acids often involves steps like the Suzuki-Miyaura cross-coupling reaction, which has been a major focus for the application of greener strategies. rsc.org Key areas of improvement include the choice of solvents, catalysts, and energy sources. rsc.org Boronic acids themselves are often considered "green" compounds due to their relatively low toxicity and their degradation to environmentally benign boric acid. nih.govnih.gov

Solvent Selection and Reaction Conditions for Sustainable Synthesis

Solvent selection is a cornerstone of green chemistry, as solvents constitute a large portion of the waste generated in chemical synthesis. acs.org Traditional syntheses often rely on hazardous and volatile organic solvents. inovatus.es Research has focused on replacing these with more environmentally benign alternatives. acs.org

Table 2: Examples of Green Solvents for Arylboronic Acid Synthesis and Related Reactions

| Solvent | Classification | Rationale for Use | Relevant Reactions | Citations |

| Water | Benign | Low cost, non-flammable, non-toxic, low environmental impact. | Suzuki-Miyaura Coupling, Ipso-hydroxylation | inovatus.esacs.orgresearchgate.net |

| Ethanol | Bio-based | Low toxicity, biodegradable, derived from renewable resources. | Hantzsch & Biginelli reactions, Ipso-hydroxylation | nih.govrsc.org |

| Isopropyl Acetate (i-PrOAc) | Recommended Green Solvent | Favorable environmental, health, and safety profile. | Suzuki-Miyaura Coupling of Amides | acs.org |

| Cyclopentyl Methyl Ether (CPME) | Recommended Green Solvent | High boiling point, low peroxide formation, easily recyclable. | Suzuki-Miyaura Coupling | acs.org |

| tert-Amyl Alcohol | Green Alcohol Solvent | Alternative to more hazardous organic solvents. | Nickel-catalyzed Suzuki-Miyaura Coupling | nih.gov |

In addition to solvent choice, reaction conditions can be optimized for sustainability. The use of microwave irradiation can dramatically reduce reaction times from hours to minutes, thereby saving energy. nih.gov The development of highly efficient and recyclable catalysts, such as those based on palladium nanoparticles or supported on recyclable materials, reduces waste and cost. inovatus.esacs.org Furthermore, mechanochemistry, which involves solvent-free reactions in a ball mill, represents a valid and often superior alternative to solution-based methods for synthesizing boronic esters. researchgate.net These green approaches are directly applicable to various steps in the synthesis of this compound, contributing to a more sustainable manufacturing process. inovatus.es

Atom Economy and Waste Minimization in Boronic Acid Production

The principles of green chemistry are increasingly influencing the development of synthetic methodologies across the chemical industry, with a significant focus on atom economy and waste minimization. In the production of boronic acids and their analogues, such as this compound, these principles guide the innovation of more sustainable and efficient processes. Atom economy, a concept developed by Barry Trost, assesses the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. rsc.orgprimescholars.com The ideal reaction would have 100% atom economy, meaning all atoms from the reactants are found in the final product, with no byproducts.

Traditional methods for synthesizing arylboronic acids often involve multi-step sequences that exhibit poor atom economy. A classic route involves the electrophilic trapping of arylmetal intermediates (generated from aryl halides via Grignard reagents or lithium-halogen exchange) with borate esters, which is then followed by hydrolysis. nih.gov These methods generate stoichiometric quantities of salt byproducts and often require large volumes of solvents for reactions and purifications, contributing to a significant amount of chemical waste. acs.org

Modern synthetic strategies aim to overcome these limitations by improving atom economy and reducing waste streams. Key advancements include the development of catalytic C-H activation/borylation reactions and the use of more efficient boron sources.

Direct C-H Borylation: Direct C-H borylation has emerged as a powerful, atom-economical method for synthesizing arylboronic acids. nih.gov This approach involves the direct functionalization of a C-H bond on the aromatic ring, catalyzed by transition metals like iridium or rhodium. nih.govmdpi.com This strategy avoids the pre-functionalization of the aromatic ring (e.g., conversion to an aryl halide), thereby shortening the synthetic sequence and reducing the formation of byproducts. The only theoretical byproduct in some catalytic cycles is H₂, representing a significant improvement in atom economy over traditional methods.

Miyaura Borylation and Efficient Boron Reagents: The palladium-catalyzed Miyaura borylation reaction, which couples aryl halides or triflates with a boron reagent, is a widely used method. wikipedia.org Advances in this area focus on using more atom-economical boron sources. While bis(pinacolato)diboron (B₂pin₂) is common, its use necessitates a subsequent hydrolysis step to yield the boronic acid, and it incorporates the large pinacol protecting group, which is ultimately waste. nih.gov

To address this, methods utilizing tetrahydroxydiboron (B82485) (B₂(OH)₄) or pinacolborane have been developed. nih.govorganic-chemistry.org The direct synthesis using B₂(OH)₄ is particularly noteworthy as it directly yields the arylboronic acid, avoiding the need for protecting groups and subsequent deprotection steps, thus simplifying the process and improving both atom and step economy. nih.gov

Waste Minimization Strategies: Waste minimization in boronic acid synthesis extends beyond improving atom economy to encompass the entire process, including solvent use and purification methods.

Reduction of Solvent and Chromatographic Waste: A significant portion of waste in organic synthesis originates from purification, particularly silica (B1680970) gel chromatography. acs.orgacs.org Innovative strategies have been developed to circumvent this issue. One such approach is a "phase-switching" concept where the boronic acid functionality acts as a productive tag. acs.org By forming a strong, reversible complex with a polyol like sorbitol in a high-pH aqueous solution, the boronic acid can be selectively extracted from an organic phase containing impurities. acs.orgacs.org After separation, the pH is lowered, releasing the purified boronic acid back into an organic solvent, thereby avoiding chromatography and minimizing solvent and solid waste. acs.org

Catalytic Approaches: The use of boronic acids themselves as catalysts in other reactions, such as direct amide formation, highlights their role in promoting greener chemistry. researchgate.netualberta.ca This catalytic approach avoids the use of stoichiometric activating agents, which are a common source of waste in many chemical transformations. researchgate.netresearchgate.net

Multicomponent Reactions (MCRs): MCRs are processes where three or more reactants combine in a single operation to form a product that contains portions of all the reactants. nih.gov These reactions are inherently atom-economical as they reduce the number of synthetic steps and purification stages, thus minimizing waste. The use of formylphenylboronic acids in MCRs to produce complex molecules like dihydropyridines demonstrates a green approach to leveraging boronic acid building blocks. nih.gov

The following table provides a comparative overview of different synthetic strategies for arylboronic acids, highlighting key metrics related to atom economy and waste generation.

| Synthetic Strategy | Key Reagents | Theoretical Atom Economy | Key Waste Products | References |

|---|---|---|---|---|

| Grignard/Organolithium Route | Ar-X, Mg/Li, B(OR)₃, H₃O⁺ | Low | MgX₂, LiX, HOR | nih.gov |

| Miyaura Borylation (with B₂pin₂) | Ar-X, B₂pin₂, Pd catalyst, Base | Moderate | Pinacol, Stoichiometric salt from base | nih.govorganic-chemistry.org |

| Miyaura Borylation (with B₂(OH)₄) | Ar-X, B₂(OH)₄, Pd catalyst, Base | High | Stoichiometric salt from base | nih.gov |

| Direct C-H Borylation | Ar-H, B₂pin₂, Ir/Rh catalyst | High | Pinacol (if B₂pin₂ is used), H₂ (in some cycles) | nih.govmdpi.com |

By adopting these modern synthetic strategies, the production of this compound and its analogues can be aligned with the principles of green chemistry, leading to more sustainable and environmentally responsible manufacturing processes.

Reactivity and Mechanistic Investigations of 3 Formyl 5 Propoxyphenyl Boronic Acid

Reactivity of the Boronic Acid Moiety

The primary reactivity of (3-Formyl-5-propoxyphenyl)boronic acid is centered around the boronic acid functional group [-B(OH)₂]. As a Lewis acid, the boron atom possesses a vacant p-orbital, making it susceptible to nucleophilic attack. This property is fundamental to its participation in transmetalation steps within catalytic cycles and its ability to form reversible bonds with diols and other nucleophiles. diva-portal.orgbeilstein-journals.org

The Suzuki-Miyaura reaction is a powerful and widely used method for forming carbon-carbon bonds, typically between an organoboron compound and an organohalide, catalyzed by a palladium complex. wikipedia.org this compound serves as an effective coupling partner in such reactions for the synthesis of complex biaryl structures.

A documented application of this compound is in the synthesis of N-myristoyl transferase inhibitors. google.com In this context, this compound was successfully coupled with a complex sulfonamide-containing aryl halide to produce the target biaryl compound, demonstrating its utility in medicinal chemistry. google.com

| Component | Specific Reagent | Role |

|---|---|---|

| Boronic Acid | This compound | Nucleophilic Partner |

| Halide Partner | 5'-Bromo-biphenyl-4-sulfonic acid (1,3,5-trimethyl-1H-pyrazol-4-yl)-amide | Electrophilic Partner |

| Catalyst/Ligand | [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (B109758) (Pd(dppf)Cl₂·DCM) | Catalyst System |

| Base | Tribasic potassium phosphate (B84403) (K₃PO₄) | Activator of Boronic Acid |

| Solvent | Dimethylformamide (DMF) and Water | Reaction Medium |

| Product | 5''-Formyl-3'-propoxy-biphenyl-4-sulfonic acid (1,3,5-trimethyl-1H-pyrazol-4-yl)-amide | Coupled Biaryl |

The success of the Suzuki-Miyaura coupling heavily relies on the choice of the palladium catalyst and its associated ligands. organic-chemistry.org In the documented synthesis utilizing this compound, the catalyst system employed was Pd(dppf)Cl₂·DCM. google.com

The dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand is a robust and highly effective ferrocene-based phosphine (B1218219) ligand commonly used in cross-coupling reactions. Its key features include:

High Stability: The bidentate nature of dppf provides thermal stability to the palladium center.

Electron-Richness: The phosphine groups are electron-donating, which facilitates the initial oxidative addition step of the catalytic cycle—the rate-determining step for many aryl chlorides and bromides. nih.gov

Bulky Structure: The steric bulk of the ligand promotes the final reductive elimination step, releasing the biaryl product and regenerating the active Pd(0) catalyst. wikipedia.org

The use of Pd(dppf)Cl₂ is representative of a versatile catalyst system capable of coupling a wide range of substrates, including the sterically demanding and electronically complex partners seen in the synthesis of N-myristoyl transferase inhibitors. google.comresearchgate.net

The electrophilic partner in a Suzuki-Miyaura reaction is typically an organohalide or a pseudohalide (like a triflate). The general reactivity trend for halides is I > Br > Cl, which is related to the bond dissociation energy of the carbon-halogen bond. wikipedia.org

In the specific example cited, this compound was coupled with an aryl bromide (5'-Bromo-biphenyl-4-sulfonic acid derivative). google.com Aryl bromides represent a good balance of reactivity and availability, making them common substrates. nih.gov While there are no extensive studies detailing the scope of coupling partners specifically for this compound, its successful reaction with a complex aryl bromide suggests it would be a competent partner for a variety of aryl and heteroaryl halides. Modern catalyst systems, like the one used, are often capable of activating less reactive but more cost-effective aryl chlorides as well. drugdiscoverytrends.com

The substituents on the phenyl ring of the boronic acid can significantly influence its reactivity. In this compound, the two substituents have opposing electronic effects:

Formyl Group (-CHO): This is a moderately electron-withdrawing group. An electron-withdrawing group decreases the nucleophilicity of the aryl ring attached to the boron. This can slow down the transmetalation step, which involves the transfer of the aryl group from boron to the palladium center. However, the presence of such groups is often well-tolerated in Suzuki couplings. beilstein-journals.org

Propoxy Group (-OCH₂CH₂CH₃): This is an electron-donating group due to the lone pairs on the oxygen atom. Electron-donating groups increase the electron density on the aryl ring, enhancing its nucleophilicity and generally facilitating the transmetalation step.

A fundamental characteristic of boronic acids is their ability to react with nucleophiles, such as the hydroxyl groups of diols or certain amines, to form reversible covalent bonds. nih.gov This reaction involves the Lewis acidic sp²-hybridized boron atom accepting a pair of electrons from a nucleophile, leading to a more stable, tetracoordinate sp³-hybridized boronate species. dergipark.org.tr This reactivity is pH-dependent and forms the basis for applications in sensing, self-healing materials, and as protecting groups in synthesis. nih.gov

Boronic acids readily react with 1,2- or 1,3-diols in a dehydration reaction to form five- or six-membered cyclic boronate esters. nih.gov This reaction is typically reversible and can be controlled by pH or the removal of water.

While specific studies detailing the formation of boronate esters from this compound are not widely documented, its boronic acid moiety is fully expected to undergo this characteristic transformation. For example, reaction with a diol such as pinacol (B44631) would yield the corresponding pinacol boronate ester.

This transformation is highly valuable in organic synthesis and materials science for several reasons:

Protection: The boronate ester can serve as a robust protecting group for the boronic acid, increasing its stability towards conditions that might otherwise cause protodeboronation, such as chromatography. researchgate.net

Purification: Boronic acids can sometimes be challenging to purify. Conversion to a stable, crystalline boronate ester can facilitate purification, with the free boronic acid easily regenerated by hydrolysis.

Dynamic Covalent Chemistry: The reversible nature of boronate ester formation is a key tool in dynamic covalent chemistry, allowing for the creation of adaptable materials like self-healing polymers and gels. The presence of the formyl and propoxy groups on the phenyl ring could be used to tune the electronic properties and, consequently, the stability and reactivity of such dynamic systems.

Reversible Covalent Bond Formation with Nucleophiles (e.g., Diols, Amines)

Imine Condensation Reactions and Boronate Adducts

The formyl group of this compound readily participates in condensation reactions with primary amines to form imines, also known as Schiff bases. This reaction typically proceeds by the nucleophilic attack of the amine on the aldehyde's carbonyl carbon, followed by dehydration. The presence of the boronic acid moiety introduces the possibility of forming intramolecular or intermolecular boronate adducts. For instance, in the presence of a suitable diol or other bidentate ligand, the boronic acid can form a more stable boronate ester, which can influence the reactivity of the aldehyde.

In some cases, the boronic acid can interact with the newly formed imine. Research on similar formylphenylboronic acids has shown that condensation with amino acids can lead to the formation of stable bicyclic boronates, where the boronic acid forms a dative bond with the imine nitrogen and a covalent bond with the carboxylate oxygen. This interaction can be crucial in the design of sensors and in dynamic covalent chemistry.

Ipso-Functionalization Reactions of the C-B Bond

The carbon-boron (C-B) bond in arylboronic acids is a versatile handle for introducing a wide range of functional groups at the ipso position—the carbon atom to which the boron is attached. These transformations are fundamental in organic synthesis.

Transition-Metal-Free Transformations

A significant area of development in organic chemistry is the functionalization of arylboronic acids without the need for transition-metal catalysts, which offers advantages in terms of cost, toxicity, and product purity. nih.gov The C-B bond in this compound is susceptible to such transformations. The general mechanism involves the activation of the boronic acid by a Lewis base or a nucleophile to form a tetracoordinate "ate" complex. nih.gov This complexation increases the electron density on the boron atom, facilitating the migration of the aryl group (with retention of configuration) from the boron to an adjacent electrophilic atom. nih.gov

Common transition-metal-free ipso-transformations applicable to this compound include:

Hydroxylation: Conversion of the C-B bond to a C-O bond to form the corresponding phenol (B47542) (3-formyl-5-propoxyphenol). This is often achieved using oxidants like Oxone® or hydrogen peroxide. nih.gov

Halogenation: Introduction of halogen atoms (Cl, Br, I) using reagents such as 1,3-dihalo-5,5-dimethylhydantoins. nih.gov

Amination: Formation of a C-N bond to produce anilines, which can be accomplished with various aminating agents.

These metal-free methods provide a green and efficient pathway to diversify the functionality of the this compound scaffold. nih.gov

Reactivity of the Formyl (Aldehyde) Moiety

The aldehyde group is one of the most versatile functional groups in organic synthesis, and the formyl moiety in this compound is no exception. It serves as a key electrophile in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

Petasis Borono-Mannich Reactions with this compound

The Petasis Borono-Mannich (PBM) reaction is a powerful multicomponent reaction that combines an amine, a carbonyl compound, and an organoboronic acid to synthesize substituted amines. wikipedia.orgnih.gov In the context of this compound, the molecule's aldehyde functionality can serve as the carbonyl component.

The reaction mechanism involves the initial condensation of the amine with the aldehyde of this compound to form an iminium ion. A second, different organoboronic acid (vinyl- or aryl-boronic acid) then adds its organic group to the iminium carbon, yielding a highly substituted amine product. The reaction is often facilitated by the presence of a hydroxyl group adjacent to the imine, which can activate the boronic acid by forming a reactive boronate "ate" complex. researchgate.net

Scope and Stereoselectivity

The scope of the Petasis reaction is broad, tolerating a wide range of functional groups on all three components. wikipedia.orgorganic-chemistry.org When using this compound as the aldehyde component, various primary and secondary amines, as well as a diverse array of vinyl- and aryl-boronic acids, can be employed. This modularity allows for the rapid construction of libraries of complex amine derivatives. nih.gov

Stereoselectivity can be achieved by using chiral amines or α-hydroxy aldehydes, which can direct the nucleophilic addition of the boronic acid to one face of the iminium ion intermediate. wikipedia.org This leads to the formation of products with high diastereoselectivity. wikipedia.org

Table 1: Representative Scope of the Petasis Borono-Mannich Reaction This table illustrates the general scope of the Petasis reaction where an aromatic aldehyde, like the one in this compound, is used.

| Amine Component | Boronic Acid Component | Aldehyde Component | Typical Product |

| Morpholine | Phenylboronic acid | Aromatic Aldehyde | α-Aryl-substituted tertiary amine |

| L-Proline methyl ester | (E)-Styrylboronic acid | Aromatic Aldehyde | Diastereomerically enriched amino ester |

| Aniline | 4-Methoxyphenylboronic acid | Aromatic Aldehyde | N,α-Diaryl-substituted secondary amine |

| Dibenzylamine | Vinylboronic acid | Aromatic Aldehyde | Allylic amine derivative |

Multicomponent Reactions (MCRs) Incorporating the Aldehyde Functionality

Beyond the Petasis reaction, the aldehyde functionality of this compound makes it an ideal substrate for a variety of other multicomponent reactions (MCRs). mdpi.com MCRs are convergent chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates all or most of the atoms of the starting materials. mdpi.com This approach is highly valued for its efficiency, atom economy, and ability to rapidly generate molecular complexity. nih.gov

Examples of MCRs where this compound could serve as the aldehyde component include:

Ugi Reaction: A four-component reaction between an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides.

Povarov Reaction: A three-component reaction between an aniline, an aldehyde, and an activated alkene (e.g., an enol ether) to synthesize tetrahydroquinolines. mdpi.com

Biginelli Reaction: A three-component reaction between an aldehyde, a β-ketoester, and urea (B33335) to form dihydropyrimidinones.

The incorporation of the this compound scaffold into these MCRs provides a direct route to novel, complex molecules containing a boronic acid moiety, which is valuable for applications in medicinal chemistry and materials science.

Condensation Reactions for Macrocycle and Cage Formation

The bifunctional nature of formyl-substituted phenylboronic acids makes them valuable building blocks in supramolecular chemistry for the construction of macrocycles and cages through dynamic covalent chemistry. These reactions typically involve the simultaneous formation of boronate esters and imines. For instance, the condensation of a diamine, a diol or polyol, and a formylphenylboronic acid can lead to the self-assembly of complex, shape-persistent macrostructures in a single step.

While specific studies on this compound are not prevalent, research on the parent compound, 3-formylphenylboronic acid, demonstrates its utility in forming macrocycles. In one example, the reaction between 1,4-diaminobenzene, pentaerythritol, and 3-formylphenylboronic acid yields a macrocycle through the formation of both imine and boronic ester bonds. The propoxy group in this compound would be expected to enhance the solubility of the resulting macrocycle in organic solvents without fundamentally altering this condensation reactivity.

| Reactants | Reaction Type | Product | Key Bonds Formed |

|---|---|---|---|

| 3-Formylphenylboronic acid, 1,4-Diaminobenzene, Pentaerythritol | Multicomponent Condensation | Macrocycle | Imine (C=N), Boronate Ester (B-O) |

Synthesis of Heterocyclic Compounds

The formyl group of this compound serves as a versatile handle for the synthesis of a wide array of heterocyclic compounds. The most common approach involves condensation of the aldehyde with various nitrogen-containing nucleophiles to form an imine intermediate, which can then undergo further reactions.

Studies on 3-formylphenylboronic acid show that it readily reacts with primary amines, anilines, and hydrazides under reflux conditions to form the corresponding boronic-imine compounds. nih.gov These reactions are fundamental to the synthesis of various nitrogen-containing heterocycles. For example, reaction with a primary amine yields a Schiff base, which itself is a simple heterocyclic precursor. More complex heterocycles can be formed when the nucleophile contains a second reactive group that can engage in a subsequent cyclization step. The presence of the boronic acid moiety offers a site for further functionalization, for example, through Suzuki-Miyaura cross-coupling reactions.

| Amine/Hydrazide Reactant | Product Type | Reaction Conditions |

|---|---|---|

| 4-Aminobenzoic hydrazide | (3-((4-(hydrazinecarbonyl)phenylimino)methyl)phenyl)boronic acid | Ethanol, Reflux, 24h |

| 2,6-Dimethoxyaniline | (3-((2,6-dimethoxyphenylimino)methyl)phenyl)boronic acid | Ethanol, Reflux, 24h |

| 4-Aminoacetophenone | (3-((4-acetylphenylimino)methyl)phenyl)boronic acid | Ethanol, Reflux, 24h |

C-H Functionalization of Aldehydes

Arylboronic acids can participate in reactions involving the C-H functionalization of other aldehyde molecules to synthesize ketones. nih.gov This transition-metal-free method typically employs a reagent like nitrosobenzene (B162901), which activates both the boronic acid (forming a boronate) and the C-H bond of a separate aldehyde molecule (forming an iminium species). nih.govucm.es This dual activation facilitates a key carbon-carbon bond-forming step via an intramolecular migration of the aryl group from the boron to the aldehyde's carbon.

In this context, this compound would act as the source of the aryl group that is transferred. The reaction does not involve the functionalization of the formyl group on the boronic acid molecule itself but rather uses the entire molecule as a reagent.

The general mechanism proceeds as follows:

Interaction of an aldehyde (R'-CHO) with nitrosobenzene creates an intermediate.

The boronic acid [ArB(OH)₂] is activated to a boronate.

These species interact, enabling the activation of the aldehyde C-H bond.

An intramolecular 1,4-migration of the aryl group from boron to the carbon of the aldehyde occurs. ucm.es

Hydrolysis of the intermediate yields the final ketone product (R'-CO-Ar).

Neighboring Group Participation in Reactions

Neighboring group participation (NGP), or anchimeric assistance, is the interaction of a reaction center with a lone pair of electrons or a bond within the same molecule. wikipedia.org This intramolecular participation can significantly increase reaction rates and influence stereochemistry. libretexts.org A classic example is the enhanced reactivity of ortho-substituted compounds where the participating group is spatially close to the reaction center.

For this compound, the formyl and boronic acid groups are in a meta-position relative to each other. This spatial arrangement makes direct through-space neighboring group participation between the two groups geometrically prohibitive. Unlike its ortho-isomer (2-formylphenylboronic acid), where the boronic acid can directly interact with and catalyze reactions at the adjacent formyl group, such a mechanism is not feasible for the meta-isomer. Therefore, classical neighboring group participation is not expected to play a significant role in the reactions of the formyl or boronic acid groups of this molecule.

Interactions and Synergistic Reactivity Between Boronic Acid and Formyl Groups

Despite the lack of direct NGP, the boronic acid and formyl groups can influence each other's reactivity through electronic effects transmitted via the aromatic ring and can potentially engage in cooperative chemical transformations.

Intramolecular Cyclization and Tautomerism

A significant interaction observed in ortho-formylphenylboronic acids is the tautomeric equilibrium between the open-chain aldehyde form and a cyclic 3-hydroxybenzoxaborole. nih.govacs.org This intramolecular cyclization is a result of the nucleophilic attack of a boronic acid hydroxyl group onto the electrophilic aldehyde carbon.

This specific tautomerism is impossible for this compound due to the meta-positioning of the functional groups. The distance between the boron atom and the formyl carbon is too great to allow for the formation of a stable five- or six-membered ring. Consequently, the compound is expected to exist predominantly in the open-chain form in solution, a characteristic confirmed by studies on the parent 3-formylphenylboronic acid. researchgate.net

Cooperative Effects in Chemical Transformations

Cooperative effects occur when two or more functional groups work in concert to facilitate a chemical reaction. While not participating in NGP, the functional groups of this compound can exhibit synergistic reactivity.

One example of this principle is seen in materials where phenylboronic acid and aldehyde groups work together. A silica (B1680970) gel adsorbent modified with both functionalities showed a cooperative interaction in the removal and reduction of Cr(VI). rsc.org The mechanism involves both the Lewis acidic boronic acid group and the reducing aldehyde group. rsc.org Similarly, arylboronic acids can act as catalysts in dehydrative condensation reactions, a role that can be enhanced by other functional groups or co-catalysts. nih.gov For this compound, one could envision a scenario where the boronic acid moiety acts as a Lewis acid to bind and activate a substrate, positioning it for a subsequent reaction with the formyl group or an external reagent. This type of cooperative catalysis represents a key area of modern synthetic chemistry where bifunctional molecules are of great interest.

Table of Compounds

| Compound Name |

|---|

| This compound |

| 3-Formylphenylboronic acid |

| 2-Formylphenylboronic acid |

| 1,4-Diaminobenzene |

| Pentaerythritol |

| 4-Aminobenzoic hydrazide |

| 2,6-Dimethoxyaniline |

| 4-Aminoacetophenone |

| Nitrosobenzene |

| 3-Hydroxybenzoxaborole |

Influence on Lewis Acidity and Basicity

The Lewis acidity of an arylboronic acid is a critical determinant of its reactivity, particularly in processes such as reversible covalent bonding with diols, catalytic cycles, and its function as an anion receptor. This acidity is primarily dictated by the electron density at the boron center, which is significantly influenced by the electronic effects of substituents on the aromatic ring. In the case of this compound, the interplay between an electron-withdrawing group and an electron-donating group at the meta positions governs its unique Lewis acidic character.

Boronic acids function as Lewis acids due to the presence of a vacant p-orbital on the sp²-hybridized boron atom, making it electron-deficient and capable of accepting a pair of electrons from a Lewis base, such as a hydroxide (B78521) ion. This interaction leads to the formation of a more stable, tetracoordinate boronate species. The equilibrium of this reaction is a measure of the boronic acid's Lewis acidity, often quantified by its pKₐ value. A lower pKₐ value indicates a stronger Lewis acid.

The electronic nature of the substituents on the phenyl ring modulates the electrophilicity of the boron atom. Electron-withdrawing groups (EWGs) decrease the electron density on the ring and, by extension, on the boron atom, thereby increasing its Lewis acidity. researchgate.net Conversely, electron-donating groups (EDGs) increase the electron density on the boron atom, which leads to a decrease in Lewis acidity. researchgate.net

In this compound, two substituents are present at the meta positions relative to the boronic acid moiety:

3-Formyl Group (-CHO): The formyl group is a potent electron-withdrawing group due to both its negative inductive effect (-I) and negative resonance effect (-M). However, from the meta position, the resonance effect is minimal, and the strong inductive effect is dominant. This withdrawal of electron density from the phenyl ring enhances the electrophilicity of the boron atom, thereby increasing the Lewis acidity of the molecule. semanticscholar.org

The net effect on the Lewis acidity of this compound is a composite of these two opposing influences. The Hammett equation provides a quantitative means to estimate the influence of substituents on the acidity of benzoic acids, and by extension, phenylboronic acids. researchgate.net The Hammett substituent constant, σ, quantifies the electronic effect of a substituent at a given position (meta or para). A positive σ value signifies an electron-withdrawing effect that increases acidity, while a negative value indicates an electron-donating effect that decreases acidity. researchgate.net

| Substituent | Position | Hammett Constant (σₘ) | Electronic Effect |

| Formyl (-CHO) | meta | +0.35 | Electron-withdrawing |

| Methoxy (-OCH₃)¹ | meta | +0.11 | Electron-withdrawing (inductive) |

| Propoxy (-OPr)¹ | meta | ~+0.1 | Electron-withdrawing (inductive) |

¹The Hammett constant for the propoxy group is not as commonly tabulated as for methoxy; however, it is expected to be very similar. The meta-position effect for alkoxy groups is primarily inductive and weakly electron-withdrawing. utexas.edu

Based on the additive nature of Hammett constants, the predicted cumulative electronic effect on this compound would be Σσ = σₘ(-CHO) + σₘ(-OPr) ≈ +0.35 + 0.1 = +0.45. This significant positive value suggests that the combined effect of the 3-formyl and 5-propoxy groups is strongly electron-withdrawing. Consequently, this compound is expected to be a significantly stronger Lewis acid than unsubstituted phenylboronic acid (pKa ≈ 8.8). nih.gov The potent electron-withdrawing nature of the formyl group is the dominant factor influencing the compound's Lewis acidity.

Regarding Lewis basicity, boronic acids are not typically considered Lewis bases in the context of their primary reactivity. However, the oxygen atoms of the boronic acid hydroxyl groups, as well as the carbonyl oxygen of the formyl group, possess lone pairs of electrons and could theoretically act as Lewis basic sites by donating electrons to a sufficiently strong Lewis acid. This behavior is, however, far less characteristic than the Lewis acidity of the boron center and is not a significant feature of the compound's typical mechanistic pathways.

Advanced Applications in Medicinal Chemistry and Drug Discovery

Boronic Acid Derivatives as Enzyme Inhibitors

Boronic acid-containing compounds have garnered significant attention as enzyme inhibitors, a fact underscored by the clinical success of drugs like the proteasome inhibitor Bortezomib. benthamdirect.comnih.govresearchgate.net The utility of these compounds stems from the unique electronic structure of the boron atom, which allows for potent and often reversible interactions with enzyme active sites.

Mechanism of Action and Reversible Covalent Binding

The inhibitory mechanism of boronic acids is rooted in their ability to form stable, reversible covalent bonds with nucleophilic amino acid residues within an enzyme's catalytic center. nih.gov The boron atom acts as a Lewis acid (an electrophile), making it susceptible to nucleophilic attack from residues such as serine or threonine, which are common in the active sites of proteases and other hydrolases. nih.govnih.gov

This interaction proceeds via a two-step mechanism:

Non-covalent complex formation : The inhibitor first binds non-covalently to the active site, guided by molecular recognition. nih.gov

Covalent bond formation : The nucleophilic hydroxyl group of a serine or threonine residue attacks the electron-deficient boron atom. This forms a tetrahedral boronate adduct. nih.govnih.gov

This tetrahedral intermediate is exceptionally stable because it mimics the transition state of the natural enzymatic reaction (e.g., peptide bond hydrolysis), effectively locking the enzyme in an inactive conformation. nih.govnih.gov A key advantage of this mechanism is its reversibility. nih.govnih.gov Unlike irreversible inhibitors that permanently modify the enzyme and can lead to off-target toxicity, the reversible nature of the boronate adduct allows for a dynamic equilibrium. nih.gov This can reduce the risk of idiosyncratic toxicities caused by permanent protein modification. nih.gov

Design of Inhibitors Incorporating (3-Formyl-5-propoxyphenyl)boronic acid

This compound serves as a highly adaptable scaffold for designing specific enzyme inhibitors. Each of its functional groups plays a distinct role in modulating the inhibitor's physiochemical properties and its interaction with a target enzyme.

Boronic Acid "Warhead" : This group is the primary active component, responsible for forming the reversible covalent bond with the catalytic serine or threonine residue. nih.govnih.gov

Phenyl Ring Spacer : The aromatic ring provides a rigid scaffold that correctly positions the other functional groups for optimal interaction with the enzyme's binding pockets.

Formyl (Aldehyde) Group : As an electron-withdrawing group, the formyl substituent lowers the pKa of the boronic acid. nih.gov This is significant because a lower pKa can enhance the boron atom's Lewis acidity, potentially increasing its reactivity and binding affinity at physiological pH. The formyl group can also participate in hydrogen bonding within the active site, further stabilizing the enzyme-inhibitor complex.

Propoxy Group : This group can be used to exploit hydrophobic pockets within the enzyme's active site. Its size and lipophilicity can be tailored to improve binding affinity and, crucially, selectivity for the target enzyme over other related enzymes. researchgate.net

The influence of substituents on the pKa of the boronic acid is a critical design parameter, as shown in the table below.

| Compound | pKa | Effect of Substituent |

| Phenylboronic acid | ~9.0 | Baseline |

| 4-Formylphenylboronic acid | 7.8 | Electron-withdrawing; lowers pKa |

| 3-Acetamidophenylboronic acid | 8.8 | Electron-donating; slightly raises pKa |

| Data derived from structure–reactivity relationship studies. nih.gov |

Role as Building Blocks for Bioactive Scaffolds

Functionalized boronic acids are essential building blocks for constructing diverse chemical libraries to explore structure-activity relationships (SAR). nih.govresearchgate.net The distinct reactivity of the different functional groups on this compound allows for its use in multi-step, regioselective syntheses.

Construction of Complex Molecular Architectures

This compound is a trifunctional building block, enabling the synthesis of complex molecules through sequential and orthogonal chemical reactions. The boronic acid moiety is most commonly used in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form new carbon-carbon bonds. chem-space.com This allows for the attachment of diverse aryl or heteroaryl groups.

The formyl group offers a secondary point for modification. It can readily undergo reactions such as:

Reductive amination to introduce amine functionalities.

Wittig reactions to form alkenes.

Condensation reactions to form imines, as demonstrated in the synthesis of boronic-imine structures with potential anticancer activity from 3-formylphenylboronic acid. nih.gov

Oxidation to a carboxylic acid, providing another handle for amide bond formation.

This multi-faceted reactivity allows chemists to build elaborate molecular scaffolds from a single, versatile starting material.

Synthesis of Drug-Like Molecules with Enhanced Properties

The strategic use of this compound as a foundational building block enables the synthesis of drug-like molecules with optimized properties. The ability to modify the molecule at its three key functional points provides medicinal chemists with precise control over the final compound's pharmacological profile.

| Functional Group | Role in Molecular Design | Potential Enhancement |

| Boronic Acid | Can be retained as an enzyme-binding "warhead" or used as a handle for Suzuki coupling. | Potency, Target-specific binding |

| Formyl Group | Can be converted into various functional groups (amines, amides, etc.) to interact with the target. | Specificity, Hydrogen bonding capacity |

| Propoxy Group | Fills hydrophobic pockets and influences overall lipophilicity. | Affinity, Selectivity, Membrane permeability |

By systematically altering the substituents added via the boronic acid and formyl groups, and by varying the alkoxy chain (e.g., from propoxy to butoxy), chemists can fine-tune a molecule's size, shape, polarity, and hydrogen bonding capability. This iterative process is central to optimizing lead compounds for increased potency, improved selectivity, and favorable pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME).

Applications in Drug Delivery Systems

Phenylboronic acid (PBA) and its derivatives have become important components in the design of "smart" drug delivery systems that can respond to specific biological stimuli. mdpi.comelsevierpure.com These systems often leverage the unique ability of boronic acids to form reversible covalent bonds with 1,2- or 1,3-diols, which are structural motifs found in sugars like glucose. bath.ac.ukresearchgate.netnih.gov

The core principle behind many PBA-based delivery systems is a competitive binding mechanism. A drug carrier, such as a hydrogel or nanoparticle, can be assembled using boronate ester bonds formed between a PBA-functionalized polymer and a polymer containing diol groups. mdpi.comnih.gov In a low-glucose environment, the carrier remains intact, encapsulating its therapeutic payload. When glucose levels rise, the free glucose molecules in the environment compete for binding to the PBA sites, displacing the diol-containing polymer and causing the carrier matrix to swell or disassemble, thereby releasing the drug. nih.gov This makes PBA-based systems highly promising for self-regulated insulin (B600854) delivery in diabetes therapy. dovepress.comjapsonline.com

While direct applications of this compound in drug delivery are not yet extensively documented, its structure is well-suited for such systems.

The boronic acid moiety can serve as the glucose-sensing trigger. researchgate.net

The formyl group provides a convenient attachment point for conjugating a drug molecule to the carrier system.

The propoxy group can be used to adjust the hydrophobic-hydrophilic balance of the resulting polymer or nanoparticle, which is critical for controlling drug loading capacity and release kinetics. mdpi.com

Furthermore, the electron-withdrawing formyl group is expected to lower the pKa of the boronic acid, which could make the system more responsive at physiological pH. nih.govdovepress.com This is a significant advantage, as many simple phenylboronic acids require alkaline conditions for efficient diol binding. mdpi.com

Exploration of this compound in Specific Therapeutic Areas

The unique chemical functionalities of this compound make it a valuable building block in the synthesis of novel therapeutic agents. Its potential has been indirectly highlighted through its use in the creation of molecules targeting a range of diseases.

Phenylboronic acid derivatives have emerged as a significant class of compounds in oncology. google.com Their anticancer potential is often linked to their ability to act as enzyme inhibitors, most notably as proteasome inhibitors. google.com The drug Bortezomib, a dipeptidyl boronic acid, is a prime example of a successful proteasome inhibitor used in cancer therapy. google.com

Furthermore, the propensity of boronic acids to bind with sialic acids, which are often overexpressed on the surface of cancer cells, makes them suitable for targeted drug delivery. google.com Research into boronic chalcones has also revealed compounds with dual anticancer and anti-inflammatory activities. While direct studies on the anticancer properties of this compound are not yet prevalent, its structural similarity to other biologically active formylphenylboronic acids suggests it could serve as a valuable precursor for novel anticancer agents.

The investigation of boronic acids as antimicrobial agents is a burgeoning field. This compound has been utilized as a chemical intermediate in the synthesis of N-myristoyltransferase (NMT) inhibitors. google.comgoogle.com NMT is an essential enzyme in a number of fungal species, including Candida albicans, making it a promising target for novel antifungal therapies. google.comgoogle.com

Studies on related formylphenylboronic acid compounds have demonstrated direct antimicrobial activity. For instance, 2-formylphenylboronic acid and its derivatives show activity against various fungal strains. google.com Research on 5-Trifluoromethyl-2-formylphenylboronic acid has confirmed its efficacy against both fungi and bacteria, with minimum inhibitory concentration (MIC) values determined for several key pathogens. These findings suggest a strong potential for developing derivatives of this compound as effective antibacterial and antifungal agents.

Table 1: In Vitro Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic acid Data based on studies of a related formylphenylboronic acid compound.

| Microorganism | Type | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|---|

| Candida albicans | Fungus (Yeast) | 250 |

| Aspergillus niger | Fungus (Mold) | >100 (Inhibits growth at 100 µg) |

| Escherichia coli | Bacterium | 500 |

| Bacillus cereus | Bacterium | 250 |

Source: Adapted from research on 5-Trifluoromethyl-2-formylphenylboronic acid.

The exploration of boronic acids in antiviral research is an emerging area. The enzyme N-myristoyltransferase, a target for inhibitors synthesized using this compound, is also crucial for the life cycle of certain viruses. google.com Myristic acid analogues have been shown to inhibit the replication of viruses such as HIV-1, Hepatitis B, and Varicella Zoster virus. google.com This suggests that NMT inhibitors derived from this compound could possess antiviral properties, representing a novel avenue for the development of antiviral drugs. google.com

Chronic inflammation is a key factor in the progression of many diseases, including cancer. Boron-containing compounds have demonstrated anti-inflammatory effects and have been investigated for their potential in promoting wound healing. Recent studies have focused on designing boronic chalcones that possess dual functionality as both anticancer and anti-inflammatory agents. These compounds have been shown to significantly reduce the levels of pro-inflammatory cytokines, such as TNF and IL-6. The structural framework of this compound provides a foundation for the synthesis of new molecules with potential anti-inflammatory applications, although specific research in this area is still needed.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-Formylphenylboronic acid |

| 5-Trifluoromethyl-2-formylphenylboronic acid |

| Bortezomib |

| Interleukin-6 (IL-6) |

Applications in Materials Science and Supramolecular Chemistry

Design of Functional Materials Utilizing (3-Formyl-5-propoxyphenyl)boronic acid

The unique chemical functionalities of this compound make it a valuable component in the design of advanced functional materials. The presence of both a boronic acid and a formyl group on the same molecule allows for the creation of complex, crosslinked networks with tunable properties. These materials can be designed to respond to specific environmental cues, making them "smart" materials with a wide range of potential applications.

Formation of Boronate Ester-Crosslinked Networks

Boronic acids are well-known for their ability to form reversible covalent bonds with 1,2- and 1,3-diols, resulting in the formation of five- or six-membered cyclic boronate esters. wur.nlnih.gov This dynamic covalent chemistry is a cornerstone of creating adaptable and self-healing materials. In the context of this compound, the boronic acid group can react with polyol-containing polymers, such as polyvinyl alcohol (PVA) or polysaccharides, to form crosslinked networks. researchgate.netrsc.org

The formation of these networks is often pH-dependent, with the stability of the boronate ester bond being influenced by the acidity of the surrounding medium. nih.govresearchgate.net The electron-withdrawing nature of the formyl group on the phenyl ring can influence the pKa of the boronic acid, potentially allowing for the formation of stable boronate esters at or near physiological pH. dovepress.com This property is highly desirable for biomedical applications. The propoxy group, being an electron-donating group, can also modulate the electronic properties of the phenyl ring and, consequently, the reactivity of the boronic acid.

The dynamic nature of the boronate ester linkage imparts unique properties to the resulting materials, such as self-healing capabilities and injectability. nih.govnih.govnih.gov If the material is damaged, the reversible bonds can break and reform, allowing the material to repair itself. mdpi.com This has been demonstrated in various boronic acid-based hydrogels and polymers. researchgate.netnih.govmdpi.com

Stimuli-Responsive Materials (pH, ROS)

Materials incorporating this compound can be designed to be responsive to various stimuli, most notably changes in pH and the presence of reactive oxygen species (ROS).

pH-Responsiveness: The equilibrium between the boronic acid and a diol to form a boronate ester is highly sensitive to pH. nih.govresearchgate.netnih.gov At acidic pH, the boronate ester is less stable and tends to dissociate, while at basic pH, the equilibrium shifts towards the formation of the ester. This pH-dependent behavior can be harnessed to create materials that swell, shrink, or degrade in response to changes in the acidity of their environment. nih.govrsc.org For instance, a hydrogel crosslinked with this compound could be designed to release an encapsulated drug in the acidic microenvironment of a tumor. nih.gov The formyl group can also be involved in pH-responsive linkages, such as imine bonds formed with primary amines, further enhancing the material's sensitivity to pH changes. mdpi.com

ROS-Responsiveness: Arylboronic acids are known to be susceptible to oxidation by reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂). frontiersin.orgnih.govnih.gov This oxidation reaction cleaves the carbon-boron bond, converting the boronic acid into a phenol (B47542). frontiersin.orgnih.gov This chemical transformation can be utilized to create ROS-responsive materials. For example, a polymer network crosslinked by boronate esters derived from this compound would be expected to degrade in the presence of high concentrations of ROS, which are often found in inflamed tissues or tumor microenvironments. nih.govnih.govrsc.org This degradation can trigger the release of a therapeutic agent or the disassembly of a scaffold. nih.govrsc.org

The table below illustrates the responsiveness of materials containing functional groups similar to those in this compound to different stimuli.

| Stimulus | Responsive Functional Group | Resulting Change in Material | Potential Application |

| pH | Boronic Acid | Reversible formation/cleavage of boronate esters, swelling/deswelling of hydrogels. nih.govrsc.org | pH-triggered drug release, smart hydrogels. nih.gov |

| pH | Formyl (as imine) | Cleavage of imine bonds in acidic conditions. mdpi.com | Acid-sensitive drug delivery systems. mdpi.com |